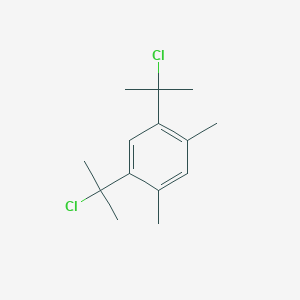
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene is an organic compound with a complex structure It consists of a benzene ring substituted with two 2-chloropropan-2-yl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene typically involves the alkylation of 2,4-dimethylbenzene with 2-chloropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the benzene ring and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons or dechlorinated products.
Scientific Research Applications
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene
- 1,5-Bis(2-bromopropan-2-yl)-2,4-dimethylbenzene
- 1,5-Bis(2-chloropropan-2-yl)-3,4-dimethylbenzene
Uniqueness
1,5-Bis(2-chloropropan-2-yl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
94054-88-3 |
|---|---|
Molecular Formula |
C14H20Cl2 |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
1,5-bis(2-chloropropan-2-yl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C14H20Cl2/c1-9-7-10(2)12(14(5,6)16)8-11(9)13(3,4)15/h7-8H,1-6H3 |
InChI Key |
CUJLDTZTNSMUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)Cl)C(C)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















